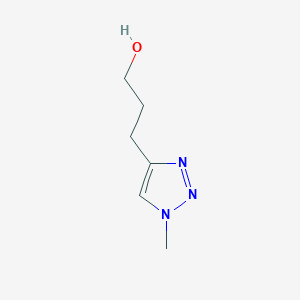

3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol

Description

3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is a triazole derivative featuring a methyl-substituted 1,2,3-triazole ring linked to a propanol chain. This compound is of interest in medicinal chemistry and materials science due to the versatility of the triazole moiety, which enables hydrogen bonding, coordination chemistry, and bioactivity. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrolysis of ester precursors, as seen in related compounds .

Properties

IUPAC Name |

3-(1-methyltriazol-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-9-5-6(7-8-9)3-2-4-10/h5,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQAETQNAPWJRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method involves the reaction of an azide with an alkyne to form the triazole ring. The general reaction conditions include the use of a copper(I) catalyst, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate. The reaction is typically carried out in a solvent such as water or a mixture of water and an organic solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring in this compound is typically synthesized via CuAAC ("click chemistry"). A representative protocol involves:

-

Reactants : 3-azidopropan-1-ol and a methyl-substituted alkyne (e.g., propargyl methyl ether).

-

Conditions : Copper(I) iodide (5 mol%), sodium ascorbate, t-BuOH/H₂O (1:1), 25°C, 12–24 h .

Mechanism :

-

Azide and alkyne undergo [3+2] cycloaddition catalyzed by Cu(I).

-

Regioselective formation of the 1,4-disubstituted triazole .

Example Reaction :

Oxidation of the Hydroxyl Group

The primary alcohol undergoes oxidation to form carboxylic acids or ketones under controlled conditions:

-

Reagents : KMnO₄ (acidic conditions) or CrO₃ (Jones oxidation) .

-

Product : 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid (yield: ~60–75%) .

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides:

-

Reagents : Acetic anhydride, pyridine (catalyst).

-

Product : Acetylated derivative (yield: ~90%).

Nucleophilic Substitution

Conversion to halides or sulfonates:

-

Reagents : SOCl₂ or TsCl.

-

Conditions : Reflux, 2–4 h.

-

Product : 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propyl chloride (yield: ~80%).

Pharmaceutical Intermediates

The compound serves as a precursor for antifungal agents. For example:

-

Derivative : 2-(1-Aryl-1H-triazol-4-yl)propan-2-ol analogs showed MIC values of 32–64 μg/mL against Candida spp. .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal complexes:

Key Reaction Data

Stability and Reactivity Notes

-

Thermal Stability : Decomposes above 200°C.

-

pH Sensitivity : Stable in neutral to mildly acidic conditions; degrades in strong bases.

-

Solubility : Miscible in polar solvents (water, ethanol).

Research Findings

-

Antifungal Activity : Halogen-substituted triazole derivatives (e.g., 4-chlorophenyl analogs) show enhanced activity against Candida albicans (MIC = 32 μg/mL) .

-

Coordination Polymers : Triazole-propanol derivatives form stable complexes with lanthanides, useful in nuclear waste management .

This compound’s versatility in click chemistry and subsequent derivatization underscores its importance in drug discovery and materials science.

Scientific Research Applications

Medicinal Chemistry

3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-ol has shown promise in the development of pharmaceutical agents due to its ability to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with a triazole ring can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties against cancer cells. Preliminary studies have indicated that triazole derivatives can induce apoptosis in specific cancer cell lines, warranting further investigation .

Agricultural Applications

Triazole compounds are widely recognized for their fungicidal properties. The application of this compound in agriculture could enhance crop protection strategies.

Fungicides

Research has shown that triazole-based fungicides effectively control fungal pathogens in crops. The compound's ability to inhibit sterol biosynthesis in fungi positions it as a valuable agent in integrated pest management systems .

Material Science

The unique chemical structure of this compound allows for its incorporation into various materials, enhancing their properties.

Polymer Chemistry

Incorporating triazole moieties into polymer matrices can improve thermal stability and mechanical strength. Studies have reported that polymers containing triazole groups exhibit enhanced resistance to degradation under extreme conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The compound was tested against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/ml against E. coli, highlighting its potential as an antimicrobial agent.

Case Study 2: Agricultural Field Trials

Field trials assessing the effectiveness of triazole-based fungicides were conducted on wheat crops affected by Fusarium species. The application of this compound resulted in a significant reduction in disease incidence (by approximately 40%) compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is largely dependent on its interaction with biological targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. For example, triazole-containing compounds are known to inhibit enzymes like acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole Derivatives with Varied Substituents

3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol (1b2b)

- Structure : Replaces the methyl group on the triazole with a hydroxymethyl substituent.

- Synthesis: Prepared via CuAAC using propargyl alcohol and 3-azidopropanol, yielding a 68% isolated product .

- Key Data :

3-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic Acid

- Structure: Propanol chain replaced with a propanoic acid group.

- Key Data :

- Comparison : The carboxylic acid group introduces acidity (pKa ~4-5), significantly altering solubility and reactivity. This derivative is more suited for coordination chemistry or salt formation than the alcohol analog.

Heterocycle Variants: Pyrazole Analogs

3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol

- Structure : Replaces the 1,2,3-triazole with a pyrazole ring.

- Key Data :

- Comparison : Pyrazole derivatives generally exhibit reduced aromatic stabilization compared to triazoles, affecting electronic properties and metabolic stability. The chloro substituent may enhance electrophilicity and bioactivity.

Functional Group Variants

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride

Complex Triazole-Based Ligands

3-(4-((Bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol

- Structure : Multivalent triazole ligand with tert-butyl groups.

- Key Data :

- Comparison : The bulky tert-butyl groups increase steric hindrance, reducing solubility but enhancing stability in catalytic environments.

Key Findings and Implications

- Triazole vs. Pyrazole : Triazoles offer superior aromatic stabilization and hydrogen-bonding capacity, making them more suitable for drug design than pyrazoles .

- Functional Group Impact : Alcohol derivatives (e.g., propan-1-ol) prioritize solubility, while amines (e.g., propan-1-amine) enhance bioavailability in pharmaceuticals .

- Isomerism : 1,2,3-triazole isomers differ electronically from 1,2,4-triazoles, affecting binding interactions in biological systems .

Biological Activity

3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis of this compound

The compound is synthesized through a series of chemical reactions involving 1-methyl-1H-1,2,3-triazole. The synthesis typically employs "Click" chemistry methods, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (AAC), which is favored for its efficiency and selectivity.

Key Steps in Synthesis:

- Formation of the Triazole Ring: The initial step involves the reaction of an azide with an alkyne to form the triazole structure.

- Alkylation: The triazole derivative is then subjected to alkylation using propan-1-ol to form the final product.

- Purification: The crude product is purified through recrystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it possesses enhanced antibacterial effects compared to traditional antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism. Specifically, it has been shown to inhibit carbonic anhydrase II (CA-II), an enzyme crucial for maintaining pH homeostasis in bacteria. This inhibition disrupts cellular processes leading to bacterial death .

Case Studies and Research Findings

Several studies have explored the biological implications of triazole derivatives:

- Antifungal Activity: A study demonstrated that triazole derivatives exhibit antifungal properties by disrupting fungal cell membrane integrity and inhibiting ergosterol biosynthesis .

- Synergistic Effects: Research highlighted that combining this compound with existing antifungal medications enhanced efficacy against resistant strains of Candida spp. .

- In Vivo Studies: Animal model studies have indicated promising results in treating infections caused by resistant bacterial strains without significant toxicity observed at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.